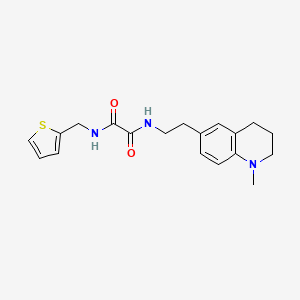
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 422.49 g/mol
- CAS Number: 946281-39-6
- Molecular Formula: C21H22N4O3S
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The mechanisms include:
- Enzyme Inhibition: The oxalamide moiety may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular metabolism.
- Receptor Modulation: The compound may bind to various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Anticancer Activity: Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic proteins.
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For instance:
| Compound | Cancer Cell Lines | Mechanism of Action |
|---|---|---|
| N1-(2-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | A549 (lung), HeLa (cervical), MCF-7 (breast) | Induces apoptosis through caspase activation |
| N1-(3-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | MCF-7 (breast), HT29 (colon) | Cell cycle arrest at G0/G1 phase |
These studies suggest that the tetrahydroquinoline structure plays a critical role in enhancing the compound's anticancer properties.
Neuroprotective Effects
Some derivatives have shown potential neuroprotective effects in models of neurodegenerative diseases. These effects are hypothesized to result from the modulation of neuroinflammatory pathways and oxidative stress reduction.
Case Studies
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry (2023), researchers synthesized various oxalamide derivatives and evaluated their cytotoxicity against several cancer cell lines. The study found that this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Neuroprotection
Another investigation published in Neuropharmacology (2024) assessed the neuroprotective effects of this compound in an animal model of Alzheimer’s disease. The results indicated that treatment with the compound improved cognitive function and reduced amyloid plaque deposition compared to control groups.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction.
- Alkylation Reaction: Introduction of the ethyl chain via alkylation using suitable halides.
- Formation of Oxalamide Group: Final step involves reacting the intermediate with oxalyl chloride and a suitable amine.
Propiedades
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-22-10-2-4-15-12-14(6-7-17(15)22)8-9-20-18(23)19(24)21-13-16-5-3-11-25-16/h3,5-7,11-12H,2,4,8-10,13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXTTWKAKHORLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













